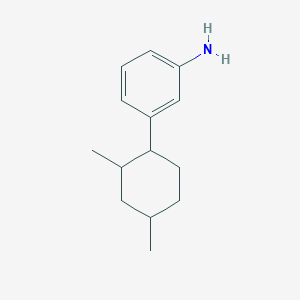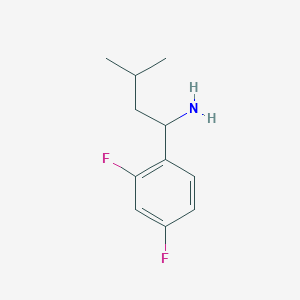![molecular formula C13H24N2O B13217085 3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea](/img/structure/B13217085.png)
3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea is a synthetic organic compound with the molecular formula C₁₃H₂₄N₂O It is characterized by the presence of a cyclopentyl group and a methylcyclohexyl group attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea typically involves the reaction of cyclopentylamine with 4-methylcyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopentylamine+4-Methylcyclohexyl isocyanate→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard industrial organic synthesis techniques. This typically involves the use of large-scale reactors, precise temperature control, and efficient purification methods to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The urea moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Cyclopentyl-3-[(2S,3S,4R)-1-(cyclopropylcarbonyl)-4-(hydroxymethyl)-3-phenyl-2-azetidinyl]urea
- 3-Cyclopentyl-1-[(4R,5S)-2-[(2R)-1-hydroxy-2-propanyl]-4-methyl-1,1-dioxido-8-(3-pyridinyl)-2,3,4,5-tetrahydro-6,1,2-benzoxathiazocin-5-yl]methyl]-1-methylurea
Uniqueness
3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentyl and methylcyclohexyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H24N2O |
|---|---|
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
1-cyclopentyl-3-(4-methylcyclohexyl)urea |
InChI |
InChI=1S/C13H24N2O/c1-10-6-8-12(9-7-10)15-13(16)14-11-4-2-3-5-11/h10-12H,2-9H2,1H3,(H2,14,15,16) |
Clave InChI |
IFLRKWUCCHWHAU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)NC(=O)NC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13217004.png)
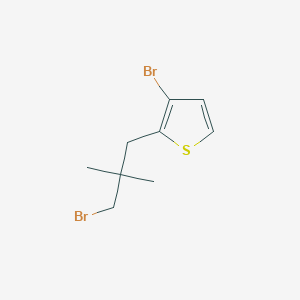
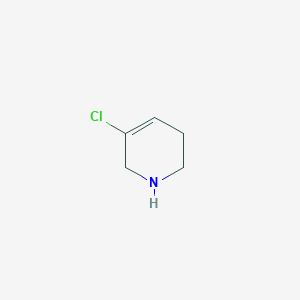
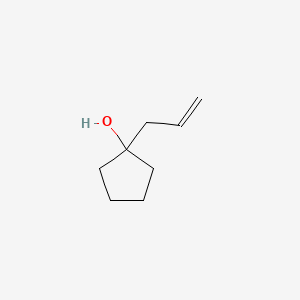
![4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13217028.png)
amine](/img/structure/B13217036.png)
![N-[(4-Bromothiophen-3-yl)methyl]aniline](/img/structure/B13217042.png)
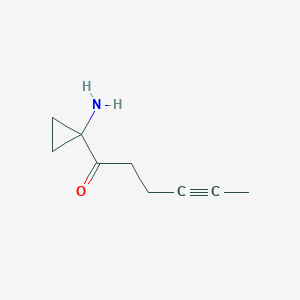
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile](/img/structure/B13217052.png)
